![molecular formula C18H19NO3 B6080423 (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine](/img/structure/B6080423.png)
(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine, also known as BDCA, is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. BDCA is a small molecule with a unique chemical structure that makes it a promising candidate for drug development. In
Mécanisme D'action
The mechanism of action of (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine is not fully understood, but it is believed to involve the modulation of various signaling pathways. (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine has been shown to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis. (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine has been found to have various biochemical and physiological effects. In cancer research, (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine has been shown to induce apoptosis and inhibit angiogenesis. In neurodegenerative disease research, (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine has been found to reduce oxidative stress and inflammation. In inflammation research, (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine has been found to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. However, one limitation is that the mechanism of action of (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine research. One direction is to further investigate its potential therapeutic applications in various fields of medicine. Another direction is to elucidate its mechanism of action and optimize its therapeutic potential. Additionally, (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Méthodes De Synthèse
(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine can be synthesized using a multi-step process that involves the coupling of two key intermediates. The first intermediate is 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde, which is converted into the corresponding amine by reacting it with methylamine. The second intermediate is 3,4-dihydro-2H-chromen-3-carboxaldehyde, which is converted into the corresponding amine by reacting it with benzylamine. The two amines are then coupled together to form (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine.
Applications De Recherche Scientifique
(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine has been shown to have potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and inflammation. In cancer research, (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation research, (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-dihydro-2H-chromen-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-2-4-16-14(3-1)10-15(12-22-16)19-11-13-5-6-17-18(9-13)21-8-7-20-17/h1-6,9,15,19H,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFMWPAATKRBGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CNC3CC4=CC=CC=C4OC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.